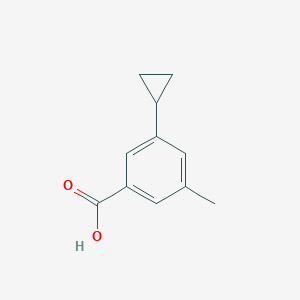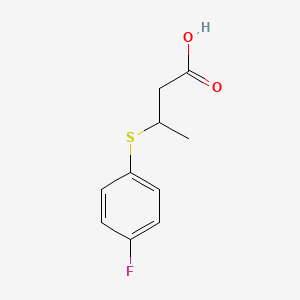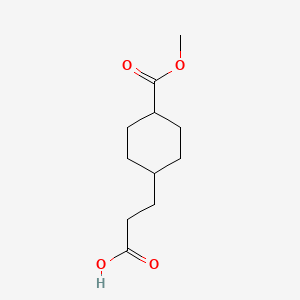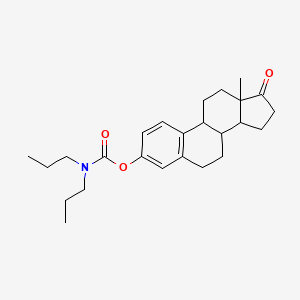
4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol can be achieved through the condensation of N-acetamido sugars with ammonium bicarbonate (NH₄HCO₃) in a saturated aqueous solution . This method allows for the formation of glycosylamines in yields ranging from 65% to 80% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale chemical processes that ensure high purity and yield. Companies like Creative Biolabs offer custom synthesis services for such compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol has several scientific research applications, including:
Chemistry: Used in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in bacterial cell wall structure and function.
Medicine: Investigated for its potential in developing antibiotics targeting bacterial cell walls.
Industry: Utilized in the production of glycoproteins and other biochemicals.
Mécanisme D'action
The mechanism of action of 4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol involves its interaction with bacterial cell wall components. It acts as an epitope, a specific part of an antigen molecule to which an antibody attaches itself . This interaction can disrupt the integrity of the bacterial cell wall, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide
- 2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate
Uniqueness
4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol is unique due to its specific β-(1→4)-linkage between N-acetyl-D-glucosamine and D-ribitol . This structure is crucial for its role as an epitope in bacterial cell walls, distinguishing it from other similar compounds that may not have the same biological activity.
Propriétés
Formule moléculaire |
C13H25NO10 |
|---|---|
Poids moléculaire |
355.34 g/mol |
Nom IUPAC |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1,3,4,5-tetrahydroxypentan-2-yloxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C13H25NO10/c1-5(18)14-9-12(22)11(21)8(4-17)24-13(9)23-7(3-16)10(20)6(19)2-15/h6-13,15-17,19-22H,2-4H2,1H3,(H,14,18) |
Clé InChI |
NYPXFLPLYKUBGD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC(CO)C(C(CO)O)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester](/img/structure/B12068320.png)


![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)





![calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid](/img/structure/B12068392.png)
